molecular formula C20H16FN3O2S B2609669 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034592-67-9

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2609669
CAS No.: 2034592-67-9
M. Wt: 381.43
InChI Key: MBZTTYIYJJEYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research, primarily due to its structural features as a pyrazole-carboxamide derivative. This core scaffold is recognized as a privileged structure in drug discovery, with documented activities spanning multiple therapeutic areas . Pyrazole derivatives are known to interact with a variety of biological targets; for instance, some function as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory research, while others have demonstrated antibacterial and anticancer potential in preclinical studies . The specific molecular architecture of this compound, which incorporates both a 4-fluorophenyl group and a biheterocyclic system comprising furan and thiophene rings, suggests potential for diverse bioactivities. This structural motif may be explored in the development of novel bioactive compounds, including synthetic cannabinoid receptor agonists, as pyrazole-carboxamides are established as key pharmacophores in this research area . Researchers are investigating this compound and its analogs to elucidate structure-activity relationships (SAR) and to identify new lead compounds for various pharmacological applications. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)20(25)22-12-15-8-9-18(26-15)19-3-2-10-27-19/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZTTYIYJJEYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, and pharmacological profiles of this compound and its derivatives.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, a furan moiety, and a thiophene group. Its molecular formula is C19H18FN3O2SC_{19}H_{18}FN_{3}O_{2}S with a molecular weight of approximately 363.43 g/mol. The presence of the fluorine atom and heterocyclic rings suggests potential interactions with biological targets.

Antiproliferative Activity

Research has demonstrated that derivatives of 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. A study on related pyrazole derivatives showed promising results against prostate cancer cell lines LNCaP and PC-3. Notably, one derivative exhibited an IC50 value of 18 μM, indicating strong growth inhibition in LNCaP cells and a downregulation of prostate-specific antigen (PSA) by 46% .

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. A review highlighted that certain pyrazole compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, some derivatives showed COX-2 inhibitory activity with IC50 values as low as 0.01 µM, indicating their potential as anti-inflammatory agents .

Mechanistic Insights

The biological activities of these compounds are often attributed to their ability to modulate signaling pathways involved in cell proliferation and inflammation. For instance, the inhibition of androgen receptor signaling in prostate cancer cells has been linked to the structural features of pyrazole derivatives, which may interfere with ligand binding or receptor activation .

Study 1: Prostate Cancer Cell Lines

In a notable study, several pyrazole derivatives were synthesized and evaluated for their antiproliferative effects on LNCaP and PC-3 prostate cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of the reference compound T3, suggesting enhanced efficacy .

Study 2: Anti-inflammatory Screening

Another investigation assessed the anti-inflammatory potential of various pyrazole derivatives using carrageenan-induced paw edema models in rats. The results indicated that certain compounds not only reduced edema significantly but also demonstrated favorable safety profiles with minimal gastrointestinal toxicity .

Data Summary Table

Compound NameBiological ActivityIC50 Value (µM)Target
Derivative AAntiproliferative18LNCaP
Derivative BCOX-2 Inhibition0.01COX
Derivative CAnti-inflammatoryNot specifiedEdema model

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide exhibit promising anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer types, including breast and lung cancer, showing a dose-dependent inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical studies. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This mechanism is particularly relevant for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

There is emerging evidence that pyrazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring enhances the compound's ability to penetrate microbial membranes, making it effective against resistant strains .

Synthetic Applications

The synthesis of 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide has been explored using various methodologies:

Multi-step Synthesis

A multi-step synthetic route has been developed involving the reaction of substituted furan and thiophene derivatives with pyrazole intermediates. This method allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity .

Green Chemistry Approaches

Recent advancements in green chemistry have led to more sustainable synthesis methods for this compound, utilizing solvent-free conditions or environmentally benign solvents. These approaches not only reduce waste but also enhance the overall yield of the desired product .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including the target compound, against various cancer cell lines. The results indicated that modifications to the thiophene moiety significantly impacted the anticancer efficacy, with some derivatives achieving IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of this compound in an animal model of arthritis. The treatment group showed a marked reduction in paw swelling and inflammatory markers compared to controls, suggesting potential therapeutic use in chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Carboxamides
  • N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (): Structural Differences: Replaces the furan-thiophene group with a cyclohexylmethyl chain and an amino-oxobutanoyl side chain. Activity: Likely targets cannabinoid receptors due to the cyclohexylmethyl group, a common feature in synthetic cannabinoids . Molecular Weight: ~450 g/mol (estimated), compared to the target compound’s ~430 g/mol.
  • 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (): Structural Differences: Contains a methoxyphenyl-substituted pyrazole and a carboxylic acid terminus instead of a furan-thiophene.
Thiophene- and Furan-Containing Analogues
  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () :

    • Structural Differences : Replaces pyrazole with a thiazole ring and uses a propanamide linker.
    • Activity : Exhibits potent KPNB1 inhibitory and anticancer activity (IC50 < 1 µM) .
    • Key Advantage : Thiazole enhances metabolic stability compared to the target compound’s furan-thiophene group.
  • Canagliflozin () :

    • Structural Differences : Contains a thiophene linked to a fluorophenyl group but lacks a pyrazole core.
    • Activity : FDA-approved SGLT2 inhibitor for diabetes; highlights the therapeutic relevance of fluorophenyl-thiophene motifs .
Sulfonamide and Triazole Derivatives
  • 1-Methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () :

    • Structural Differences : Sulfonamide substituent instead of furan-thiophene.
    • Activity : Antiviral activity (EC50 = 0.8 µM against measles virus) due to sulfonamide’s electron-withdrawing effects .
  • 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Structural Differences: Triazole-thiophene hybrid with a sulfanyl-acetamide linker. Activity: Potential antimicrobial applications, leveraging the triazole’s hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Activity Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole 4-Fluorophenyl, furan-thiophene Kinase inhibition (hypoth.) -
N-(5-(4-Fluorophenyl)thiazol-2-yl)-... Thiazole 4-Fluorophenyl, furan-propanamide Anticancer (IC50 < 1 µM)
Canagliflozin Glucopyranose 4-Fluorophenyl-thiophene SGLT2 inhibition
1-Methyl-N-(4-sulfonylphenyl)-... Pyrazole Trifluoromethyl, sulfonamide Antiviral (EC50 = 0.8 µM)

Table 2: Molecular Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors
Target Compound ~430 3.5 6
N-(5-(4-Fluorophenyl)thiazol-2-yl)-... ~360 2.8 5
Canagliflozin 444.5 1.9 8

Research Findings and Implications

  • Pharmacokinetics : The furan-thiophene moiety in the target compound may improve blood-brain barrier penetration compared to ’s cyclohexylmethyl group .
  • Selectivity: Pyrazole carboxamides with heteroaromatic linkers (e.g., thiophene-furan) show higher selectivity for kinase targets over cannabinoid receptors .
  • Synthetic Feasibility : Suzuki coupling (used in and ) is a viable route for introducing the thiophene-furan group .

Q & A

What are the recommended synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide, and how can intermediates be optimized?

Basic Research Question
The synthesis typically involves cyclocondensation of substituted phenylhydrazines with β-ketoesters or via coupling reactions. For example, pyrazole core formation may follow methods analogous to those in , where ethyl acetoacetate reacts with DMF-DMA and phenylhydrazine to yield a pyrazole carboxylate intermediate. Subsequent functionalization of the furan-thiophene moiety (as in ) can be achieved through Suzuki coupling or nucleophilic substitution. Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized by 1H^1H-NMR and LC-MS to confirm regioselectivity and minimize side products .

How can researchers address low aqueous solubility of this compound in in vitro assays?

Advanced Research Question
Low solubility (common in fluorophenyl and heterocyclic derivatives, as noted in ) can be mitigated via co-solvent systems (e.g., DMSO/PEG 400) or nanoparticle formulations. For instance, highlights the use of topical formulations for hydrophobic VEGFR-2 inhibitors, suggesting micellar encapsulation or β-cyclodextrin complexation. Solubility parameters (logP, polar surface area) should be calculated using software like ACD/Percepta ( ) to guide excipient selection. Parallel artificial membrane permeability assays (PAMPA) can validate bioavailability improvements .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Multi-modal characterization is essential:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (for fluorophenyl and trifluoromethyl groups) resolve regiochemical ambiguities.
  • HRMS : Exact mass analysis confirms molecular formula (e.g., C20_{20}H17_{17}FN3_3O2_2S).
  • X-ray crystallography (as in ) provides definitive stereochemical data for crystalline derivatives.
  • FT-IR verifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functionalities. Cross-referencing with PubChem data () ensures consistency .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced Research Question
SAR studies should systematically modify substituents:

  • Fluorophenyl group : Compare 4-fluoro vs. 3-fluoro analogs ( ) to assess electronic effects on target binding.
  • Furan-thiophene linker : Replace with other heterocycles (e.g., pyrrole, ) to evaluate steric tolerance.
  • Amide substituent : Test methyl vs. bulkier groups (e.g., benzyl) for steric effects.
    Use molecular docking (e.g., AutoDock Vina) against crystallographic targets (e.g., VEGFR-2 in ) to prioritize analogs. Validate with enzyme inhibition assays (IC50_{50} determination) and cellular models (e.g., endothelial tube formation for anti-angiogenic activity) .

What strategies resolve discrepancies in biological activity data across different assay conditions?

Advanced Research Question
Contradictions may arise from assay-specific variables (e.g., serum protein binding, pH). Normalize data by:

  • Standardizing protocols : Use fixed serum concentrations (e.g., 10% FBS) and controlled pH (7.4).
  • Counter-screening : Test off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler).
  • Pharmacokinetic profiling : Measure compound stability in assay media (LC-MS/MS) to account for degradation ( ). Statistical tools like ANOVA ( ) can identify significant variables .

How can flow chemistry improve the scalability and reproducibility of synthesis?

Advanced Research Question
Continuous flow systems ( ) enhance reaction control for exothermic steps (e.g., cyclocondensation). Key parameters:

  • Residence time : Optimize via Design of Experiments (DoE) to maximize yield.
  • Temperature control : Maintain ±2°C using jacketed reactors to prevent byproducts.
  • In-line analytics : Implement UV/Vis or FT-IR for real-time monitoring.
    This approach reduced variability in diphenyldiazomethane synthesis ( ), applicable to pyrazole intermediates .

What computational methods predict the compound’s metabolic stability and toxicity?

Advanced Research Question
Use in silico tools:

  • ADMET Prediction : SwissADME or ADMETlab 2.0 estimate CYP450 metabolism and hERG inhibition.
  • Metabolite Identification : GLORY or Meteor Nexus predicts phase I/II metabolites.
  • Toxicophore Mapping : Identify structural alerts (e.g., Michael acceptors) with DEREK. Validate with hepatic microsome assays (e.g., human liver microsomes + NADPH) .

How can crystallographic data guide co-crystallization efforts with target proteins?

Advanced Research Question
Leverage X-ray structures of homologous targets (e.g., VEGFR-2 in ) to design co-crystals. Techniques:

  • Soaking : Incubate apo-proteins with the compound (10 mM in DMSO).
  • Cryo-protection : Use 25% glycerol for flash-freezing.
  • Data collection : Resolve to ≤2.5 Å to map hydrogen bonds (e.g., amide-F atom interactions). Compare with docked poses to refine SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.